molecular formula C11H9BrClF6NO3 B12869157 3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]phenacylamine hydrochloride

3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]phenacylamine hydrochloride

Cat. No.: B12869157
M. Wt: 432.54 g/mol
InChI Key: UFZQFMBAAAPKPO-UHFFFAOYSA-N
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Description

3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]phenacylamine hydrochloride is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

The synthesis of 3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]phenacylamine hydrochloride typically involves the reaction of 3-bromo-4-nitroaniline with 1,1,2-trifluoro-2-(trifluoromethoxy)ethanol. The reaction is generally carried out at room temperature with continuous stirring for 2-3 hours . Industrial production methods may involve high-pressure hydrolysis and reduction reactions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common reagents used in these reactions include lithium diisopropylamide (LIDA) and potassium hydroxide in the presence of phase transfer catalysts . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]phenacylamine hydrochloride is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can activate or inhibit certain enzymes through hydrogen bonding interactions, as revealed by FT-IR spectra and NMR titration studies . The synergetic effect of this compound with other reagents ensures effective reactions.

Comparison with Similar Compounds

Similar compounds include:

  • 3-Chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]aniline
  • 3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzylamine

Compared to these compounds, 3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]phenacylamine hydrochloride is unique due to its specific bromine substitution, which imparts distinct reactivity and stability .

Properties

Molecular Formula

C11H9BrClF6NO3

Molecular Weight

432.54 g/mol

IUPAC Name

2-amino-1-[3-bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]phenyl]ethanone;hydrochloride

InChI

InChI=1S/C11H8BrF6NO3.ClH/c12-6-3-5(7(20)4-19)1-2-8(6)21-10(14,15)9(13)22-11(16,17)18;/h1-3,9H,4,19H2;1H

InChI Key

UFZQFMBAAAPKPO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)CN)Br)OC(C(OC(F)(F)F)F)(F)F.Cl

Origin of Product

United States

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